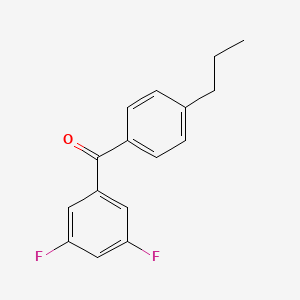
3,5-Difluoro-4'-n-propylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-4’-n-propylbenzophenone is an organic compound with the molecular formula C16H14F2O and a molecular weight of 260.28 g/mol . It is a member of the benzophenone family, characterized by the presence of two benzene rings connected by a carbonyl group. The compound is notable for its two fluorine atoms positioned at the 3 and 5 positions on one benzene ring and a propyl group at the 4’ position on the other benzene ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4’-n-propylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,5-difluorobenzoyl chloride with 4-n-propylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of 3,5-Difluoro-4’-n-propylbenzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale Friedel-Crafts acylation with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high-quality product suitable for various applications .
化学反応の分析
Types of Reactions
3,5-Difluoro-4’-n-propylbenzophenone undergoes several types of chemical reactions, including:
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Major Products Formed
Reduction: 3,5-Difluoro-4’-n-propylbenzyl alcohol.
Substitution: 3,5-Diamino-4’-n-propylbenzophenone or 3,5-Dithiol-4’-n-propylbenzophenone.
Oxidation: 3,5-Difluoro-4’-n-propylbenzoic acid.
科学的研究の応用
3,5-Difluoro-4’-n-propylbenzophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3,5-Difluoro-4’-n-propylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and carbonyl group play a crucial role in its binding affinity and specificity. The propyl group enhances its hydrophobic interactions, facilitating its incorporation into lipid membranes or hydrophobic pockets of proteins. The exact pathways and molecular targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
3,5-Difluorobenzophenone: Lacks the propyl group, resulting in different physical and chemical properties.
4’-n-Propylbenzophenone: Lacks the fluorine atoms, affecting its reactivity and applications.
3,5-Dichloro-4’-n-propylbenzophenone: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
3,5-Difluoro-4’-n-propylbenzophenone is unique due to the presence of both fluorine atoms and the propyl group, which confer distinct chemical reactivity and biological properties. The fluorine atoms enhance its stability and resistance to metabolic degradation, while the propyl group increases its hydrophobicity and membrane permeability .
特性
IUPAC Name |
(3,5-difluorophenyl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-2-3-11-4-6-12(7-5-11)16(19)13-8-14(17)10-15(18)9-13/h4-10H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNBCISMNRMMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374295 |
Source


|
| Record name | 3,5-Difluoro-4'-n-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-12-7 |
Source


|
| Record name | 3,5-Difluoro-4'-n-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



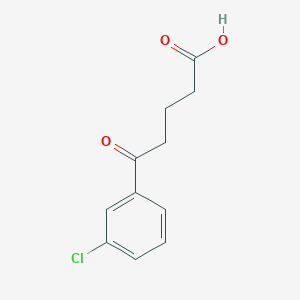

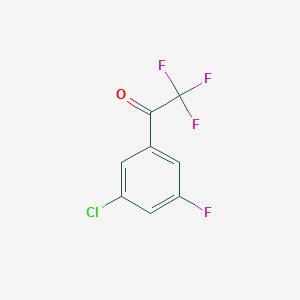



![Dibenzo[b,d]furan-2-sulfonyl chloride](/img/structure/B1302676.png)
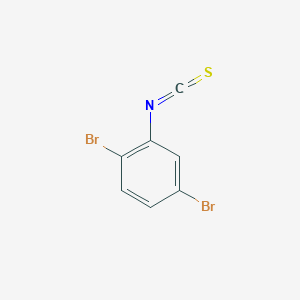

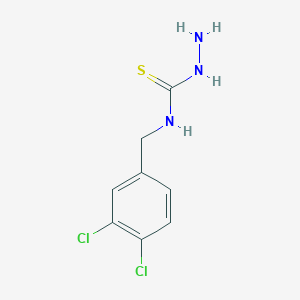
![2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1302683.png)
